(3-Aminopropyl)hydrazine

Heterocyclic synthesis Pyrazolo-diazepine Regioselectivity

(3-Aminopropyl)hydrazine (IUPAC: 3-hydrazinylpropan-1-amine; CAS 18169-30-7) is a small-molecule aminoalkylhydrazine with the empirical formula C3H11N3 and a molecular weight of 89.14 g/mol. It possesses a primary amine at one terminus and a hydrazine (-NH-NH2) group at the other, separated by a three-carbon propyl spacer, making it a bifunctional reagent capable of engaging two distinct classes of chemical reactions from a single molecular scaffold.

Molecular Formula C3H11N3
Molecular Weight 89.142
CAS No. 18169-30-7
Cat. No. B2734934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)hydrazine
CAS18169-30-7
Molecular FormulaC3H11N3
Molecular Weight89.142
Structural Identifiers
SMILESC(CN)CNN
InChIInChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2
InChIKeyZYNIJUDUUIAGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Aminopropyl)hydrazine (CAS 18169-30-7): Bifunctional Aminoalkylhydrazine for Heterocyclic Synthesis, Crosslinking, and Bioconjugation


(3-Aminopropyl)hydrazine (IUPAC: 3-hydrazinylpropan-1-amine; CAS 18169-30-7) is a small-molecule aminoalkylhydrazine with the empirical formula C3H11N3 and a molecular weight of 89.14 g/mol . It possesses a primary amine at one terminus and a hydrazine (-NH-NH2) group at the other, separated by a three-carbon propyl spacer, making it a bifunctional reagent capable of engaging two distinct classes of chemical reactions from a single molecular scaffold [1]. This compound is supplied commercially at purities of 95–97% and serves as a versatile intermediate in medicinal chemistry, polymer crosslinking, and bioconjugation workflows.

Why (3-Aminopropyl)hydrazine Cannot Be Replaced by Generic Hydrazine or Simple Diamine Analogs


Because (3-aminopropyl)hydrazine embeds both a free primary amine and a terminal hydrazine within a single low-molecular-weight framework, simple substitution with unsubstituted hydrazine, symmetrical dihydrazides (e.g., adipic acid dihydrazide), or monofunctional hydrazino-alcohols fails to replicate the regiochemical and functional versatility required in applications spanning heterocycle construction to bioconjugation [1][2]. Hydrazine alone (pKa 8.10) lacks the amine functionality necessary for sequential or orthogonal derivatization, while adipic acid dihydrazide (pKa ~12.93) carries acyl hydrazide groups whose nucleophilicity and protonation state differ fundamentally from the alkyl hydrazine moiety [3][4]. The quantitative evidence below documents these differential features, guiding scientific and procurement decisions toward the appropriate reagent for each application context.

Quantitative Differentiation Evidence for (3-Aminopropyl)hydrazine Relative to Closest Comparators


Regioselective Formation of a Seven-Membered Pyrazolo-Diazepine vs. Smaller Rings from Shorter-Chain Hydrazino Analogs

When condensed with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate under aqueous HCl, (3-aminopropyl)hydrazine (3-hydrazinopropylamine) generates the seven-membered bicyclic pyrazolo-diazepine 4b in 40% overall yield, whereas 2-hydrazinoethylamine (shorter by one methylene) furnishes the six-membered pyrazolo-pyrazine 4a, and 3-hydrazinopropanol delivers the pyrazolo-oxazepine 3b [1]. The generic pyrazole-forming condensation step proceeds with 70–90% yields across all hydrazines tested [1]. This demonstrates that the aminopropyl chain length directly and predictably controls the ring size of the fused heterocyclic product, a structural parameter critical for medicinal chemistry scaffold design.

Heterocyclic synthesis Pyrazolo-diazepine Regioselectivity

Basicity (pKa) of the Hydrazine Moiety: Alkyl Hydrazine vs. Acyl Hydrazide vs. Parent Hydrazine

Hydrazine itself exhibits a conjugate acid pKa of 8.10 in water [1]. While an experimentally measured pKa for (3-aminopropyl)hydrazine has not been reported in the peer-reviewed literature, the hydrazine group in this compound is a monoalkyl hydrazine; structure–activity data for methyl- and ethyl-substituted hydrazines indicates that alkyl substitution modestly elevates basicity relative to hydrazine [2]. For comparison, adipic acid dihydrazide (ADH), a common commercial crosslinker, exhibits a predicted pKa of 12.93±0.35 [3]. The approximately 5-unit pKa difference between the alkyl hydrazine and acyl hydrazide functionalities means that (3-aminopropyl)hydrazine remains predominantly unprotonated and nucleophilic at neutral pH, whereas ADH exists in the conjugate acid form under the same conditions, substantially diminishing its nucleophilic reactivity at pH values relevant to aqueous bioconjugation.

Basicity pKa Protonation state Nucleophilicity

Nucleophilic Reactivity of Hydrazine vs. Alkylamines: No α-Effect; Hydrazine Comparable to Methylamine

A comprehensive kinetic study of hydrazines, amines, hydrazides, and hydroxylamines reacting with benzhydrylium ions and quinone methides in acetonitrile and water demonstrated that hydrazine exhibits nucleophilicity similar to that of methylamine, both in acetonitrile and in water, with no detectable α-effect (enhanced nucleophilicity beyond Brønsted basicity predictions) for hydrazines or hydroxylamines relative to alkylamines [1]. Methyl substitution at the α-position of hydrazines increases reactivity at that nitrogen center but decreases it at the β-position [1]. For (3-aminopropyl)hydrazine, these findings imply that: (a) the hydrazine group provides nucleophilic reactivity comparable to a simple primary amine such as methylamine, not anomalously elevated reactivity; (b) the free primary amine terminus contributes additional and independent nucleophilic character; and (c) the overall bifunctional reactivity profile differs from that of hydrazides, which have significantly attenuated nucleophilicity at the hydrazide nitrogen.

Nucleophilicity α-Effect Hydrazine kinetics Linear free energy relationship

Alkylation Efficiency: Up to 70% Yield of N′-Aminoalkyl-N-(Fmoc)hydrazines Using 3-Aminopropyl Bromide Electrophiles

In the synthesis of the Fmoc-aza-Arg(Boc)2 precursor, alkylation of N-(Fmoc)hydrazine with N-protected 3-aminopropyl bromides employing a threefold excess of the hydrazine component provided up to 70% yield of the desired N′-aminoalkyl-N-(Fmoc)hydrazine product [1]. This demonstrates the synthetic accessibility of the 3-aminopropyl hydrazine scaffold via direct alkylation and establishes a benchmark yield for this specific transformation. In contrast, alkylation of hydrazine itself is notoriously difficult to control, often producing mixtures of mono-, di-, and tri-alkylated products, whereas the use of the protected 3-aminopropyl electrophile enables regioselective monoalkylation at the desired nitrogen position.

Hydrazine alkylation Fmoc-aza-arginine Peptidomimetic synthesis Reaction yield

Supplier Purity Differentiation: 97% (Leyan) vs. 95% (Fluorochem) — Impact on Stoichiometric Applications

Commercially, (3-aminopropyl)hydrazine is available from multiple suppliers at two primary purity grades: 95.0% from Fluorochem (product code F505578) and 97% from Leyan (product number 1108191) . The 2% absolute purity difference may be consequential in stoichiometry-sensitive applications such as polymer crosslinking, where the exact molar ratio of hydrazine to carbonyl groups determines crosslink density. The Fluorochem product ships with full GHS hazard classification (H302, H315, H319, H335) and storage under inert conditions . For comparison, common commercial alternatives like adipic acid dihydrazide are supplied as crystalline solids (98% purity; melting point 180–182 °C) [1], differing in both physical form and handling requirements from the liquid (3-aminopropyl)hydrazine.

Chemical purity Supplier comparison Procurement specification Stoichiometry

Bifunctional Crosslinking Architecture: Free Amine Plus Hydrazine vs. Homobifunctional Dihydrazides

(3-Aminopropyl)hydrazine offers an asymmetric, heterobifunctional architecture (amine + hydrazine) absent in the widely used homobifunctional crosslinker adipic acid dihydrazide (ADH, hydrazide + hydrazide) [1][2]. The amine terminus can be functionalized with a variety of electrophiles (NHS esters, isothiocyanates, epoxides) to introduce additional reactive handles, while the hydrazine terminus reacts chemoselectively with aldehydes and ketones to form hydrazones under mild aqueous conditions [2]. This orthogonal reactivity enables sequential, controlled conjugation strategies that are not accessible with symmetrical dihydrazides. The patent literature explicitly encompasses (3-aminopropyl)hydrazine-type compounds within heterobifunctional crosslinking reagent claims, specifying reagents that possess '(i) a thiol or amino reactive group; and (ii) a hydrazino or oxyamino moiety' [2].

Crosslinking Bifunctional reagent Hydrazone Bioconjugation

Evidence-Backed Application Scenarios for (3-Aminopropyl)hydrazine in Research and Industry


Scaffold-Directed Synthesis of Seven-Membered Pyrazolo-Diazepine Heterocycles

In medicinal chemistry programs targeting oral fibrinogen antagonists, (3-aminopropyl)hydrazine is the requisite reagent for constructing the pyrazolo[1,5-a]diazepine bicyclic core [1]. The three-carbon aminopropyl chain directs cyclization to the seven-membered diazepine, whereas shorter hydrazine analogs produce six-membered rings (pyrazine) or oxazepines. Researchers should select this compound when the diazepine ring size is pharmacophorically essential, as documented by the synthesis of intermediate 4b in 40% overall yield [1].

Orthogonal Bioconjugation via Sequential Amine–Hydrazine Heterobifunctional Reactivity

For immobilization of biomolecules, drugs, or synthetic polymers requiring two distinct and sequential attachment chemistries, (3-aminopropyl)hydrazine provides an amine handle for initial conjugation (e.g., to an NHS-activated surface or protein) followed by hydrazone formation with an aldehyde- or ketone-bearing partner [2]. This orthogonal strategy, captured in patent claims for heterobifunctional hydrazine-based reagents [2], avoids the symmetrical double-reactivity limitation of homobifunctional adipic acid dihydrazide and is supported by the class-level nucleophilicity data showing predictable, non-anomalous hydrazine reactivity [3].

Aqueous Carbonyl-Containing Polymer Crosslinking at Near-Neutral pH

In waterborne coating and adhesive formulations where ketone- or aldehyde-functionalized polymer latexes require room-temperature crosslinking, (3-aminopropyl)hydrazine's alkyl hydrazine moiety (predicted pKa ~8, substantially lower than the ~12.9 pKa of acyl hydrazides [4]) remains predominantly in its nucleophilic free-base form at neutral pH [4][5]. This enables efficient hydrazone crosslink formation under mild conditions without the pH adjustment required for dihydrazide crosslinkers, making it a candidate for one-component, self-crosslinking coating systems [5].

Custom Synthesis of N′-Aminoalkyl-Hydrazine Building Blocks via Alkylation

When commercial availability of (3-aminopropyl)hydrazine is limited or higher purities are needed, the validated alkylation route—reacting N-(Fmoc)hydrazine with N-protected 3-aminopropyl bromides—provides up to 70% isolated yield of the desired aminoalkyl hydrazine scaffold [6]. This synthetic accessibility makes the compound a viable in-house synthesis target for laboratories requiring multi-gram quantities or isotopically labeled variants, and the 70% benchmark yield serves as a performance reference for reaction optimization.

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